2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound has been studied for its potential therapeutic applications, especially in the field of neurology and psychiatry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological receptors.
Medicine: Investigated for its potential as a therapeutic agent for neurological and psychiatric disorders.
Industry: Used in the development of new materials and pharmaceuticals
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate. The compound acts as an antagonist, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine .
Comparison with Similar Compounds
Similar Compounds
- Trazodone
- Naftopidil
- Urapidil
Uniqueness
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide is unique due to its specific binding affinity for alpha1-adrenergic receptors. This specificity makes it a promising candidate for the treatment of various neurological and psychiatric conditions .
Properties
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-7-6-9-19(17(16)2)24-13-11-23(12-14-24)15-21(25)22-18-8-4-5-10-20(18)26-3/h4-10H,11-15H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBQYMMWGPVFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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